Guanosine-3'-diphosphate is derived from guanosine, which is a nucleoside composed of the guanine base attached to a ribose sugar. The diphosphate group consists of two phosphate groups linked through high-energy bonds. This compound is classified under the category of ribonucleotides, which are essential for various biochemical functions in living organisms, including serving as substrates for RNA synthesis and participating in energy metabolism.
The synthesis of guanosine-3'-diphosphate can be achieved through several methods, primarily involving the phosphorylation of guanosine or its derivatives. One notable method utilizes a phosphorylating agent generated from cyanoethyl phosphate, dicyclohexylcarbodiimide, and mesitylenesulfonyl chloride. This approach minimizes intramolecular reactions that could lead to unwanted cyclic products.
Guanosine-3'-diphosphate has a complex molecular structure characterized by:
Guanosine-3'-diphosphate participates in several chemical reactions, primarily involving phosphorylation and dephosphorylation processes.
These reactions are crucial for cellular energy transfer and signaling pathways.
The mechanism of action of guanosine-3'-diphosphate primarily revolves around its role as a substrate in enzymatic reactions and its involvement in signaling pathways:
Guanosine-3'-diphosphate has numerous scientific applications:
Guanosine-3'-diphosphate (G-3'-DP) is a purine nucleotide derivative with the molecular formula C₁₀H₁₄N₅O₁₁P₂. Its core structure comprises a guanine base linked via a β-N₉-glycosidic bond to ribose, with diphosphate groups esterified at the ribose 3'-position. Unlike conventional nucleotides like guanosine diphosphate (GDP) or guanosine triphosphate (GTP), where phosphates attach solely to the 5'-carbon, G-3'-DP features an asymmetric phosphate distribution. The 3'-diphosphate moiety consists of two phosphate groups linked by a phosphoanhydride bond (Pβ–O–Pα), while the 5'-hydroxyl remains unmodified [7] [9].
Isomerism arises from:
Table 1: Key Structural Parameters of Guanosine-3'-Diphosphate
Component | Structural Feature | Bond Angle/Length |
---|---|---|
Glycosidic Bond | β-N₉ linkage | 1.48 Å (C-N bond) |
3'-Diphosphate | Pα–O–Pβ anhydride bond | 120° (O–P–O angle) |
Ribose Conformation | C3'-endo puckering | 36° (pseudorotation phase angle) |
Computational models reveal G-3'-DP adopts distinct low-energy conformations driven by:
Molecular dynamics simulations under physiological conditions (150 mM NaCl, pH 7.4) show the 3'-diphosphate group samples three rotational isomers, with the gauche-gauche form constituting 70% of the ensemble due to hydration shell stabilization [7].
Table 2: Structural and Functional Comparison of Guanosine Nucleotides
Nucleotide | Phosphate Attachment | Molecular Weight (g/mol) | Key Biological Role |
---|---|---|---|
Guanosine-3'-diphosphate (G-3'-DP) | 3'-diphosphate | 443.20 [3] | Stringent response alarmone precursor |
Guanosine diphosphate (GDP) | 5'-diphosphate | 443.20 [3] | G-protein regulation, energy metabolism |
Guanosine triphosphate (GTP) | 5'-triphosphate | 523.18 [3] | Protein synthesis, signal transduction |
Guanosine-3',5'-pentaphosphate (pppGpp) | 3'-triphosphate + 5'-diphosphate | 683.14 [5] [9] | Bacterial stringent response mediator |
Guanosine tetraphosphate (ppGpp) | 3'-diphosphate + 5'-diphosphate | 603.14 [1] [2] | Starvation-induced transcription regulator |
Critical distinctions include:
Nuclear Magnetic Resonance (NMR)
Natural-abundance ¹³C-NMR spectroscopy (25.2 MHz) resolves G-3'-DP's structure:
X-ray Crystallography
Although full crystallographic data for G-3'-DP remains limited, analogs like ppGpp provide insights:
UV Spectroscopy
G-3'-DP exhibits λₘₐₓ = 252 nm (ε = 13,600 M⁻¹cm⁻¹) in Tris-HCl (pH 7.5), identical to GDP but distinct from pppGpp (λₘₐₓ = 256 nm). Hypochromicity of 18% occurs upon Mg²⁺ binding due to base stacking [5] [8].
Figure: Comparative NMR Spectra
G-3'-DP ³¹P-NMR: [Pβ]––––––[Pα] Chemical shift (ppm): -5.8 -10.2 GDP ³¹P-NMR: [Pα]––––––[Pβ] Chemical shift (ppm): -10.9 -5.6
This inversion of phosphate peaks distinguishes 3'- from 5'-diphosphates [7].
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